4-Iodo-3',4',5'-trifluorobenzophenone

Catalog No.
S744019
CAS No.
951888-51-0
M.F
C13H6F3IO
M. Wt
362.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-3',4',5'-trifluorobenzophenone

CAS Number

951888-51-0

Product Name

4-Iodo-3',4',5'-trifluorobenzophenone

IUPAC Name

(4-iodophenyl)-(3,4,5-trifluorophenyl)methanone

Molecular Formula

C13H6F3IO

Molecular Weight

362.08 g/mol

InChI

InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-1-3-9(17)4-2-7/h1-6H

InChI Key

UWMVGWJHKWPOGN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)I

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)I

4-Iodo-3',4',5'-trifluorobenzophenone is an organic compound characterized by the presence of both iodine and trifluoromethyl groups attached to a benzophenone structure. Its molecular formula is C13H7F3I O, and it features a unique arrangement that contributes to its chemical properties and potential applications. The compound is notable for its strong electron-withdrawing trifluoromethyl groups, which enhance its reactivity and influence its biological activity.

Typical of benzophenone derivatives. These include:

  • Electrophilic Substitution Reactions: The presence of the iodine atom and trifluoromethyl groups makes the compound susceptible to electrophilic attack, allowing for substitutions at the aromatic rings.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or amines, depending on the reducing agent used.
  • Nucleophilic Addition Reactions: The carbonyl group in the benzophenone structure can react with nucleophiles, leading to the formation of various derivatives.

The biological activity of 4-Iodo-3',4',5'-trifluorobenzophenone has been investigated in various studies. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Many fluorinated compounds demonstrate enhanced antimicrobial activity due to their lipophilicity and ability to disrupt cellular membranes.
  • Anticancer Activity: Some studies suggest that halogenated benzophenones may possess anticancer properties, potentially through mechanisms involving apoptosis induction in tumor cells.

The specific biological effects of 4-Iodo-3',4',5'-trifluorobenzophenone would require further investigation to establish its efficacy and mechanisms of action.

The synthesis of 4-Iodo-3',4',5'-trifluorobenzophenone typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 3,4,5-trifluorobenzoyl chloride and iodinated aromatic compounds.
  • Formation of Benzophenone: A Friedel-Crafts acylation reaction can be employed to form the benzophenone framework.
  • Iodination: The introduction of iodine can be achieved through electrophilic iodination methods using iodine monochloride or other iodinating agents.

4-Iodo-3',4',5'-trifluorobenzophenone has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Material Science: Its unique chemical properties may be exploited in the development of advanced materials, including polymers and coatings.
  • Agricultural Chemicals: Similar compounds are often evaluated for use as pesticides or herbicides due to their biological activity.

Interaction studies involving 4-Iodo-3',4',5'-trifluorobenzophenone could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized in biological systems can reveal its stability and bioavailability.

Similar Compounds

Several compounds share structural similarities with 4-Iodo-3',4',5'-trifluorobenzophenone, which may influence their chemical behavior and applications:

  • Benzophenone - The parent compound without halogen substitutions; serves as a baseline for comparison.
  • 4-Fluorobenzophenone - Contains a single fluorine atom; useful for studying the effects of fluorination on reactivity.
  • Trifluoroacetophenone - Features a trifluoromethyl group; allows comparison of electron-withdrawing effects on reactivity.

Comparison Table

CompoundStructure TypeKey Features
BenzophenoneAromatic ketoneBaseline structure
4-FluorobenzophenoneAromatic ketoneOne fluorine substituent
TrifluoroacetophenoneAromatic ketoneTrifluoromethyl group
4-Iodo-3',4',5'-trifluorobenzophenoneAromatic ketone with iodine and trifluoromethyl groupsEnhanced reactivity due to multiple electron-withdrawing groups

This comparison highlights the unique characteristics of 4-Iodo-3',4',5'-trifluorobenzophenone among similar compounds, particularly regarding its potential applications and reactivity profiles.

XLogP3

4.2

Dates

Last modified: 08-15-2023

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